molecular formula C14H14 B12722386 1,4-Methano-1,4,4a,9a-tetrahydrofluorene CAS No. 6143-33-5

1,4-Methano-1,4,4a,9a-tetrahydrofluorene

Cat. No.: B12722386
CAS No.: 6143-33-5
M. Wt: 182.26 g/mol
InChI Key: XUFPYLQWLKKGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,4a,9a-Tetrahydro-1,4-methanofluorene is an organic compound with the molecular formula C14H14 and a molecular weight of 182.26 g/mol It is a derivative of fluorene, characterized by its unique structure that includes a methano bridge, making it a tetrahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,4a,9a-Tetrahydro-1,4-methanofluorene can be synthesized through several methods. One common approach involves the hydrogenation of fluorene under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of 1,4,4a,9a-tetrahydro-1,4-methanofluorene may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4,4a,9a-Tetrahydro-1,4-methanofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives, alcohols, ketones, and more saturated hydrocarbons .

Scientific Research Applications

1,4,4a,9a-Tetrahydro-1,4-methanofluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,4a,9a-tetrahydro-1,4-methanofluorene involves its interaction with various molecular targets and pathways. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: 1,4,4a,9a-Tetrahydro-1,4-methanofluorene is unique due to its methano bridge and tetrahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

6143-33-5

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

tetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7,12-tetraene

InChI

InChI=1S/C14H14/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h1-6,10-11,13-14H,7-8H2

InChI Key

XUFPYLQWLKKGDQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2CC4=CC=CC=C34

Related CAS

131649-72-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.